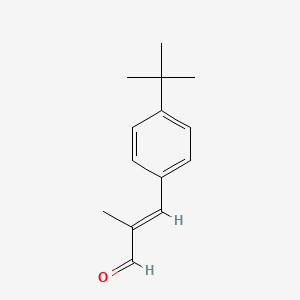

p-tert-Butyl-2-methylcinnamaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

p-tert-Butyl-2-methylcinnamaldehyde: is an organic compound with the molecular formula C14H18O. It is a derivative of cinnamaldehyde, featuring a tert-butyl group and a methyl group attached to the aromatic ring. This compound is known for its distinctive fragrance and is used in various applications, including perfumery and flavoring.

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Aldol Condensation: : One common method to synthesize p-tert-Butyl-2-methylcinnamaldehyde involves an aldol condensation reaction. This reaction typically uses p-tert-butylbenzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to form the desired product.

-

Friedel-Crafts Alkylation: : Another method involves the Friedel-Crafts alkylation of p-tert-butylbenzene with acrolein. This reaction requires a Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : p-tert-Butyl-2-methylcinnamaldehyde can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : This compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Substitution: : Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for further functionalization. For example, nitration or halogenation can introduce nitro or halogen groups, respectively.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products

- p-tert-Butyl-2-methylcinnamic acid. p-tert-Butyl-2-methylcinnamyl alcohol. p-tert-Butyl-2-methyl-4-nitrocinnamaldehyde (from nitration).

Scientific Research Applications

Chemistry

In chemistry, p-tert-Butyl-2-methylcinnamaldehyde is used as a starting material for the synthesis of various derivatives

Biology

In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Researchers investigate its effects on various microorganisms to understand its mechanism of action and potential therapeutic applications.

Medicine

While not widely used in medicine, this compound is explored for its potential as a lead compound in drug discovery. Its structural features make it a candidate for the development of new pharmaceuticals targeting specific biological pathways.

Industry

In the industrial sector, this compound is primarily used in the fragrance and flavor industry. Its pleasant aroma makes it a valuable ingredient in perfumes, colognes, and flavoring agents for food and beverages.

Mechanism of Action

The mechanism of action of p-tert-Butyl-2-methylcinnamaldehyde varies depending on its application. In antimicrobial studies, it is believed to disrupt microbial cell membranes, leading to cell lysis and death. In chemical reactions, its reactivity is influenced by the electron-donating effects of the tert-butyl and methyl groups, which activate the aromatic ring towards electrophilic substitution.

Comparison with Similar Compounds

Similar Compounds

Cinnamaldehyde: The parent compound, lacking the tert-butyl and methyl groups.

p-tert-Butylcinnamaldehyde: Similar structure but without the methyl group.

2-Methylcinnamaldehyde: Similar structure but without the tert-butyl group.

Uniqueness

p-tert-Butyl-2-methylcinnamaldehyde is unique due to the presence of both tert-butyl and methyl groups, which enhance its stability and reactivity. These substituents also contribute to its distinctive fragrance, making it more desirable in the fragrance industry compared to its simpler analogs.

This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to industrial applications. Its unique properties and versatile reactivity make it a valuable compound for ongoing research and development.

Properties

CAS No. |

180850-14-0 |

|---|---|

Molecular Formula |

C14H18O |

Molecular Weight |

202.29 g/mol |

IUPAC Name |

(E)-3-(4-tert-butylphenyl)-2-methylprop-2-enal |

InChI |

InChI=1S/C14H18O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-10H,1-4H3/b11-9+ |

InChI Key |

ZZSXZEFWZXSQPX-PKNBQFBNSA-N |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)C(C)(C)C)/C=O |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)C(C)(C)C)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-chlorophenyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12003045.png)

![3-ethyl-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12003064.png)

![2-[(Carboxymethyl)amino]butanoic acid](/img/structure/B12003069.png)

![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003094.png)

![[1-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12003106.png)

![4-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide](/img/structure/B12003108.png)

![2-(4-Phenoxybutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12003110.png)

![2-Nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene](/img/structure/B12003119.png)